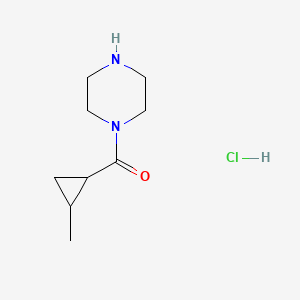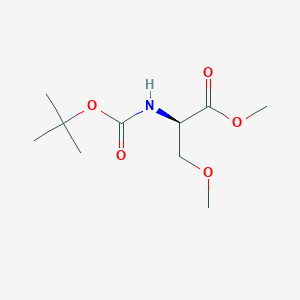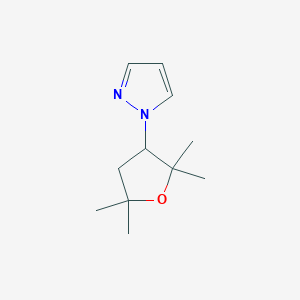
3-Nitro-2-phenylpyridine-4-carboxylic acid
説明
3-Nitro-2-phenylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C12H8N2O4 and a molecular weight of 244.21 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 3-Nitro-2-phenylpyridine-4-carboxylic acid is 1S/C12H8N2O4/c15-12(16)9-6-7-13-10(11(9)14(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-Nitro-2-phenylpyridine-4-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 244.21 .科学的研究の応用
Multi-component Crystals Formation
Multi-component crystals formed between 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid, have been studied for their potential in understanding the influence of chemical and structural factors on hydrogen bonding and salt vs. co-crystal formation. This research provides insight into solid-state proton transfer and the effects of the local crystallographic environment on hydrogen bonding motifs, which could have implications for crystal engineering and materials science (Seaton, Munshi, Williams, & Scowen, 2013).
Nitration Studies
Studies on the nitration of 2, 5-disubstituted 4-phenylpyridines, including 4-phenylisocinchomeronic acid, have shown that nitro groups preferentially enter specific positions on the phenyl ring. This research contributes to the understanding of nitration reactions and the synthesis of nitro-substituted compounds, which are valuable in various chemical syntheses and industrial applications (Prostakov, Krapivko, Soldatenkov, Furnaris, Savina, & Zvolinskii, 1976).
Material Science and Biochemistry Applications
The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, related to the chemical family of 3-Nitro-2-phenylpyridine-4-carboxylic acid, has been identified as a potent β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, demonstrating its versatility in material science and biochemistry for studying protein structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).
Hydrogen and Halogen Bonding in Crystal Engineering
Research on molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes involving nitro-substituted aromatic and heterocyclic carboxylic acids, including 3,5-dinitrobenzoic acid, highlights the potential of exploiting carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons for crystal design. This work underscores the importance of hydrogen and halogen bonding in developing new materials with desired properties (Saha, Nangia, & Jaskólski, 2005).
Safety And Hazards
特性
IUPAC Name |
3-nitro-2-phenylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-6-7-13-10(11(9)14(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUJLIQLUVQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-phenylpyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol](/img/structure/B1433952.png)






![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)